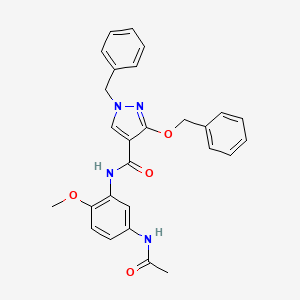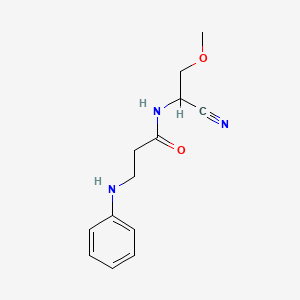
N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide, also known as CMPPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CMPPA is a selective positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes.
作用机制
N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide acts as a positive allosteric modulator of the AMPA receptor, which means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This results in an increase in the amplitude and duration of the excitatory postsynaptic currents (EPSCs) mediated by the AMPA receptor, leading to enhanced synaptic transmission and plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide are primarily mediated by its modulation of the AMPA receptor. In addition to enhancing synaptic transmission and plasticity, N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival, growth, and differentiation. N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide has also been shown to increase the density of dendritic spines, which are the sites of synaptic contact between neurons, in the hippocampus, a brain region critical for learning and memory processes.
实验室实验的优点和局限性
One of the main advantages of N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide as a research tool is its selectivity for the AMPA receptor, which allows for the specific modulation of this receptor without affecting other glutamate receptors or neurotransmitter systems. However, one limitation of N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide is its relatively low potency, which requires high concentrations of the compound to be effective. Additionally, the lack of a commercial source for N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide can make it difficult and time-consuming to obtain for research purposes.
未来方向
There are several future directions for research on N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide. One area of interest is the potential therapeutic applications of N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide in neurological and psychiatric disorders. Further preclinical studies are needed to determine the efficacy and safety of N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide in animal models of these disorders. Another area of interest is the development of more potent and selective AMPA receptor modulators that can be used as research tools and potential therapeutics. Finally, the mechanisms underlying the effects of N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide on synaptic plasticity and dendritic spine density are still not fully understood and warrant further investigation.
合成方法
The synthesis of N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide involves a multi-step process that starts with the reaction of 2-bromo-1-cyanoethane with sodium methoxide to form 1-cyano-2-methoxyethyl bromide. This intermediate is then reacted with phenylamine to yield N-(1-cyano-2-methoxyethyl)phenylamine. Finally, the target compound, N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide, is obtained by reacting N-(1-cyano-2-methoxyethyl)phenylamine with 3-bromopropionyl chloride.
科学研究应用
N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. In preclinical studies, N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease and improve social behavior in animal models of schizophrenia.
属性
IUPAC Name |
3-anilino-N-(1-cyano-2-methoxyethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-18-10-12(9-14)16-13(17)7-8-15-11-5-3-2-4-6-11/h2-6,12,15H,7-8,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINPMPWEPNPOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C#N)NC(=O)CCNC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(5E)-4-oxo-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2935654.png)
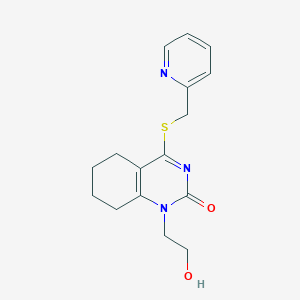
![N-(3-chloro-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2935657.png)
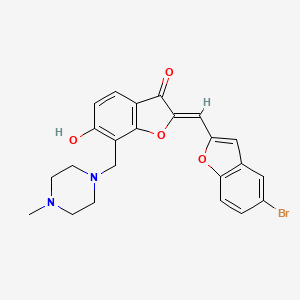
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2935659.png)
![2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride](/img/structure/B2935660.png)
![2-Chloro-N-[2-(5-chloro-2-methoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B2935661.png)

![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2935663.png)
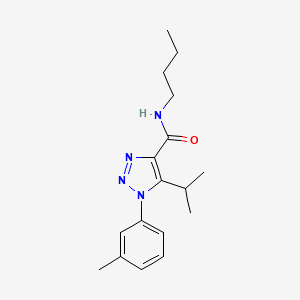
![2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2935666.png)

![3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2935670.png)
